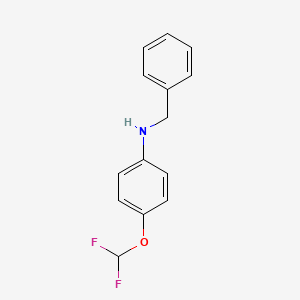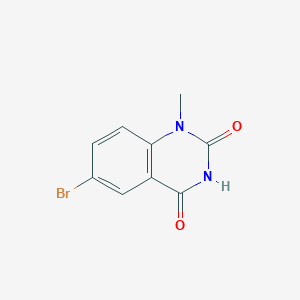
Endobenzyline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Endobenzyline is a chemical compound with the molecular formula C20H28NO3 and a molecular weight of 330.4412 g/mol . It is known for its mixed stereochemistry and is classified as a cholinergic agent . The compound has been studied for its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Endobenzyline involves several steps, starting with the preparation of the bicyclo[2.2.1]hept-5-en-2-ylhydroxyphenylacetyl intermediate. This intermediate is then reacted with N,N,N-trimethylethanaminium to form the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Endobenzyline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents . The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted analogs .
Scientific Research Applications
Endobenzyline has a wide range of scientific research applications, including:
Mechanism of Action
Endobenzyline exerts its effects by interacting with cholinergic receptors in the body. It acts as an agonist, binding to these receptors and mimicking the action of acetylcholine . This interaction leads to the activation of various molecular pathways, resulting in the observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Endobenzyline include:
Acetylcholine: A naturally occurring neurotransmitter that also acts on cholinergic receptors.
Bethanechol: A synthetic cholinergic agent with similar pharmacological properties.
Carbachol: Another cholinergic agent used in medical applications.
Uniqueness
This compound is unique due to its specific molecular structure and the presence of the bicyclo[2.2.1]hept-5-en-2-ylhydroxyphenylacetyl moiety. This structural feature distinguishes it from other cholinergic agents and contributes to its unique pharmacological profile .
Properties
CAS No. |
748710-60-3 |
|---|---|
Molecular Formula |
C20H28NO3+ |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-[2-(2-bicyclo[2.2.1]hept-5-enyl)-2-hydroxy-2-phenylacetyl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C20H28NO3/c1-21(2,3)11-12-24-19(22)20(23,17-7-5-4-6-8-17)18-14-15-9-10-16(18)13-15/h4-10,15-16,18,23H,11-14H2,1-3H3/q+1 |
InChI Key |
TVEJJYBKWFNIQS-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C(C1CC2CC1C=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Sulfanylbenzo[de]isoquinoline-1,3-dione](/img/structure/B12814972.png)


![2-Amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B12814986.png)





![(1Z,6Z,11Z,16Z)-4,9,14,19-tetrabromo-3,10,13,20-tetrathiapentacyclo[15.3.0.02,6.07,11.012,16]icosa-1,4,6,8,11,14,16,18-octaene](/img/structure/B12815032.png)
![8-[2-(4-Hydroxy-6-oxotetrahydro-2h-pyran-2-yl)ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2-methylbutanoate](/img/structure/B12815039.png)



